molecular formula C19H30O2S B10844989 4-[(3E,6E,9E,12E)-pentadeca-3,6,9,12-tetraenyl]sulfanylbutanoic acid

4-[(3E,6E,9E,12E)-pentadeca-3,6,9,12-tetraenyl]sulfanylbutanoic acid

Cat. No.: B10844989
M. Wt: 322.5 g/mol
InChI Key: JUGSAWFPXQSLMJ-GFRMADBLSA-N
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Description

4-[(3E,6E,9E,12E)-pentadeca-3,6,9,12-tetraenyl]sulfanylbutanoic acid is a complex organic compound characterized by a long hydrocarbon chain with multiple double bonds and a sulfanylbutanoic acid group

Properties

Molecular Formula

C19H30O2S

Molecular Weight

322.5 g/mol

IUPAC Name

4-[(3E,6E,9E,12E)-pentadeca-3,6,9,12-tetraenyl]sulfanylbutanoic acid

InChI

InChI=1S/C19H30O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-22-18-15-16-19(20)21/h3-4,6-7,9-10,12-13H,2,5,8,11,14-18H2,1H3,(H,20,21)/b4-3+,7-6+,10-9+,13-12+

InChI Key

JUGSAWFPXQSLMJ-GFRMADBLSA-N

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/C/C=C/CCSCCCC(=O)O

Canonical SMILES

CCC=CCC=CCC=CCC=CCCSCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3E,6E,9E,12E)-pentadeca-3,6,9,12-tetraenyl]sulfanylbutanoic acid typically involves multiple steps, starting with the preparation of the hydrocarbon chain with the desired double bond configuration. This can be achieved through methods such as Wittig reactions or olefin metathesis. The sulfanylbutanoic acid group is then introduced through thiol-ene reactions or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs

Chemical Reactions Analysis

Types of Reactions

4-[(3E,6E,9E,12E)-pentadeca-3,6,9,12-tetraenyl]sulfanylbutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bonds in the hydrocarbon chain can be reduced to single bonds.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(3E,6E,9,12E)-pentadeca-3,6,9,12-tetraenyl]sulfanylbutanoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The hydrocarbon chain can interact with lipid membranes, affecting their fluidity and function. These interactions can modulate various cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3E,6E,9E,12E)-pentadeca-3,6,9,12-tetraenyl]sulfanylbutanoic acid is unique due to the presence of both a long hydrocarbon chain with multiple double bonds and a sulfanylbutanoic acid group. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

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